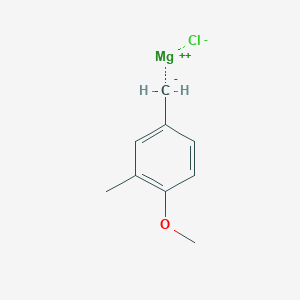

4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF

CAS No.: 211115-04-7

Cat. No.: VC11731613

Molecular Formula: C9H11ClMgO

Molecular Weight: 194.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 211115-04-7 |

|---|---|

| Molecular Formula | C9H11ClMgO |

| Molecular Weight | 194.94 g/mol |

| IUPAC Name | magnesium;4-methanidyl-1-methoxy-2-methylbenzene;chloride |

| Standard InChI | InChI=1S/C9H11O.ClH.Mg/c1-7-4-5-9(10-3)8(2)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | VJVAZAPPDKKUDR-UHFFFAOYSA-M |

| SMILES | CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] |

| Canonical SMILES | CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-Methoxy-3-methylbenzylmagnesium chloride belongs to the class of organomagnesium compounds, with the molecular formula CHClMgO. It is derived from the corresponding aryl chloride precursor, 4-methoxy-3-methylbenzyl chloride (CAS: 60736-71-2), through reaction with magnesium metal . The 0.25M concentration in 2-MeTHF ensures optimal solubility and reactivity while minimizing side reactions.

Solvent Properties: 2-MeTHF

2-MeTHF (2-methyltetrahydrofuran) is a cyclic ether solvent with a boiling point of 80°C and a dielectric constant of 6.2, making it superior to THF in moisture stability and recyclability . Its use aligns with green chemistry principles, as it is sourced from renewable biomass.

Table 1: Key Physical Properties of 4-Methoxy-3-methylbenzylmagnesium Chloride

| Property | Value |

|---|---|

| Molecular Weight | 170.64 g/mol (precursor) |

| Concentration | 0.25M in 2-MeTHF |

| Solvent Boiling Point | 80°C |

| Density (2-MeTHF) | 0.855 g/cm³ |

Synthesis and Reaction Mechanisms

Preparation from Aryl Chloride

The Grignard reagent is synthesized via the reaction of 4-methoxy-3-methylbenzyl chloride with magnesium metal in anhydrous 2-MeTHF under inert conditions :

Key steps include:

-

Activation of Magnesium: Magnesium turnings are pre-treated with iodine or dibromoethane to remove surface oxides .

-

Controlled Addition: The aryl chloride is added dropwise to maintain a gentle reflux (20–30°C), preventing runaway exothermic reactions .

-

Solvent Role: 2-MeTHF’s higher boiling point compared to THF allows safer temperature control .

Catalytic and Stoichiometric Considerations

Chinese patent CN107176908A highlights the use of triethylamine or methylpiperidine as catalysts in analogous Grignard syntheses, improving yields to >80% . The molar ratio of aryl chloride to magnesium is typically 1:1.1, ensuring complete conversion .

Applications in Organic Synthesis

Nucleophilic Alkylation

This reagent participates in ketone and aldehyde additions, forming carbon-carbon bonds. For example, reacting with carbonyl compounds yields secondary alcohols:

Industrial-Scale Use

The MDPI study demonstrates the scalability of Grignard reactions, achieving 53.3% yield on a 100-gram scale for structurally similar naphthyridinones. Such protocols validate the practicality of 4-methoxy-3-methylbenzylmagnesium chloride in drug intermediate synthesis.

| Parameter | 2-MeTHF | THF |

|---|---|---|

| Boiling Point | 80°C | 66°C |

| Water Miscibility | Low | High |

| Renewable Source | Yes | No |

| Toxicity | Low | Moderate |

Analytical Characterization

Spectroscopic Data

While direct spectral data for 4-methoxy-3-methylbenzylmagnesium chloride is sparse, its precursor’s IR spectrum (NIST ) shows key bands:

-

C-O Stretch: 1245 cm (methoxy group).

-

C-Cl Stretch: 750 cm.

For the Grignard reagent, -NMR of post-reaction quenches reveals aryl proton signals at δ 6.5–7.2 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume